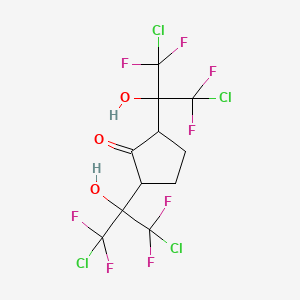
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone typically involves multiple steps, including halogenation and hydroxylation reactions. Specific reagents and catalysts are used to achieve the desired substitutions and additions on the cyclopentanone ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorocyclopentanone: Similar structure but lacks the difluoro and hydroxyl groups.
2,5-Difluorocyclopentanone: Contains difluoro groups but lacks the chlorodifluoromethyl and hydroxyl groups.
2,5-Dihydroxycyclopentanone: Contains hydroxyl groups but lacks the halogen atoms.
Uniqueness
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone is unique due to its combination of halogen and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
101932-16-5 |
|---|---|
Molecular Formula |
C11H8Cl4F8O3 |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
2,5-bis(1,3-dichloro-1,1,3,3-tetrafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H8Cl4F8O3/c12-8(16,17)6(25,9(13,18)19)3-1-2-4(5(3)24)7(26,10(14,20)21)11(15,22)23/h3-4,25-26H,1-2H2 |
InChI Key |
PLJLDBYXNJNTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1C(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















